methyl 2-amino-3-cyanopropanoate hydrochloride
CAS No.: 1378300-29-8
Cat. No.: VC11605827
Molecular Formula: C5H9ClN2O2
Molecular Weight: 164.59 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1378300-29-8 |
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Molecular Formula | C5H9ClN2O2 |
Molecular Weight | 164.59 g/mol |
IUPAC Name | methyl 2-amino-3-cyanopropanoate;hydrochloride |
Standard InChI | InChI=1S/C5H8N2O2.ClH/c1-9-5(8)4(7)2-3-6;/h4H,2,7H2,1H3;1H |
Standard InChI Key | QVHAHQHYVQEIQP-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(CC#N)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-amino-3-cyanopropanoate hydrochloride consists of a three-carbon chain with distinct substituents:
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A methyl ester group at the first position,
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A primary amine (protected as a hydrochloride salt) at the second position,
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A cyano group at the third position.
The presence of both electron-withdrawing (cyano) and electron-donating (amine) groups creates a polar molecule with significant dipole moments, influencing its solubility and reactivity .
Physical and Chemical Properties
Key physicochemical parameters are summarized below:
The absence of reported melting and boiling points suggests that this compound is typically handled in solution or as a salt, avoiding decomposition under standard conditions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized through a two-step process:
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Esterification of 2-Amino-3-cyanopropanoic Acid:
Reacting 2-amino-3-cyanopropanoic acid with methanol in the presence of a catalytic acid (e.g., ) yields the methyl ester. -
Hydrochloride Salt Formation:
Treating the free amine with hydrochloric acid produces the hydrochloride salt, enhancing stability and crystallinity .
Industrial Production
Large-scale manufacturing employs continuous flow reactors to optimize yield and purity. Key considerations include:
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Temperature Control: Maintaining temperatures below 50°C to prevent cyano group hydrolysis .
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Purification: Recrystallization from ethanol-water mixtures to achieve >98% purity .
Applications in Pharmaceutical Chemistry
Peptide Synthesis
The hydrochloride salt protects the amine group during solid-phase peptide synthesis (SPPS). Subsequent deprotection with weak bases (e.g., ) regenerates the free amine for coupling reactions .
Caspase Inhibition
The 3-cyanopropanoate moiety acts as an electrophilic trap for cysteine residues in caspase-1, a protease implicated in inflammatory diseases. Studies demonstrate that derivatives of this compound inhibit caspase-1 with values below 10 nM .
Biological Activity and Mechanisms
Enzyme Inhibition
The cyano group forms a reversible covalent bond with catalytic cysteine residues, as shown in crystallographic studies of caspase-1 . This mechanism parallels nitrile-based inhibitors of other cysteine proteases, such as cathepsin K .
Cytotoxicity Profile
In vitro assays against human cell lines (e.g., HEK293) reveal low cytotoxicity (), suggesting favorable therapeutic indices for drug development .
Comparative Analysis with Related Esters
Methyl 3-Cyanopropionate (CAS: 4107-62-4)
Parameter | Methyl 2-Amino-3-cyanopropanoate HCl | Methyl 3-Cyanopropionate |
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Molecular Weight | 164.59 g/mol | 113.12 g/mol |
Functional Groups | Amine (HCl), cyano, ester | Cyano, ester |
Applications | Peptide synthesis, enzyme inhibition | Polymer chemistry |
The amino group in the former compound enables broader bioactivity, while the latter is primarily used in materials science .
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